(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone chemical properties.
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone chemical properties.
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone
Authored by: A Senior Application Scientist
Abstract
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is a valuable chiral building block in the landscape of modern medicinal chemistry. Derived from L-pyroglutamic acid, this compound offers a rigid, stereochemically defined scaffold that is instrumental in the asymmetric synthesis of complex pharmaceutical agents.[1][2] Its unique structure, featuring a protected amine, a reactive primary alcohol, and a stable lactam ring, provides a versatile platform for constructing diverse molecular architectures. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this potent synthon in their work.
Physicochemical and Stereochemical Profile
The utility of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone in stereospecific synthesis is fundamentally rooted in its well-defined physicochemical and stereochemical characteristics. The benzyl group provides steric bulk and serves as a stable protecting group for the lactam nitrogen, while the hydroxymethyl group at the C5 position is a prime handle for synthetic elaboration.
Core Chemical Properties
A summary of the key physicochemical data for (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is presented below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅NO₂ | [3][4] |
| Molecular Weight | 205.257 g/mol | [3] |
| CAS Number | 125629-91-6 | [3][5] |
| Appearance | White to off-white crystalline powder (inferred from analogs) | [1] |
| Boiling Point | 411.262°C at 760 mmHg (Calculated) | [3] |
| Density | 1.185 g/cm³ (Calculated) | [3] |
| pKa | 14.35 ± 0.10 (Predicted) | [3] |
| LogP | 1.10780 | [3] |
The Significance of the (S)-Configuration
The absolute stereochemistry at the C5 position is the most critical feature of this molecule. The (S)-configuration is directly derived from the natural amino acid L-glutamic acid (via L-pyroglutamic acid), making it an accessible and cost-effective chiral starting material.[2] This predefined stereocenter allows for the diastereoselective construction of adjacent chiral centers, a cornerstone of modern asymmetric synthesis. The pyrrolidinone ring itself is not planar, adopting a "pseudorotational" conformation that influences the spatial orientation of its substituents and, consequently, its interaction with chiral reagents and biological targets.[6][7]
Synthesis and Chiral Integrity
The most common and efficient synthesis of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone involves the reduction of an activated carboxylic acid derivative of N-benzyl-L-pyroglutamic acid. Maintaining the stereochemical integrity of the C5 center throughout the synthetic sequence is paramount.
Synthetic Workflow Overview
The synthesis typically begins with the benzylation of L-pyroglutamic acid, followed by esterification of the carboxylic acid. The resulting ester is then selectively reduced to the primary alcohol. A common and high-yielding method employs lithium borohydride for the reduction of the corresponding methyl ester.[3]
Caption: A typical synthetic route to the target compound.
Detailed Experimental Protocol: Reduction of Methyl Ester
This protocol describes the reduction of methyl (2S)-1-benzyl-5-pyrrolidone-2-carboxylate to yield the title compound. The choice of lithium borohydride is crucial as it selectively reduces the ester in the presence of the lactam carbonyl under mild conditions.
Materials:
-
Methyl (2S)-1-benzyl-5-pyrrolidone-2-carboxylate
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl (2S)-1-benzyl-5-pyrrolidone-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of lithium borohydride in THF to the stirred reaction mixture. Causality Note: Slow addition is necessary to control the exothermic reaction and prevent over-reduction.
-
Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel to afford pure (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone.
Chemical Reactivity and Derivatization
The synthetic utility of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone stems from the orthogonal reactivity of its functional groups. The primary alcohol can be readily modified, while the lactam remains robust under many conditions.
Caption: Key reactions of the hydroxymethyl group.
Reactions of the Hydroxyl Group
The primary alcohol is the main site of reactivity. It can be:
-
Protected: To prevent unwanted side reactions, the alcohol is often protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[3]
-
Activated: Conversion to a sulfonate ester, such as a tosylate or mesylate, transforms the hydroxyl into an excellent leaving group.[8] This is a critical step for introducing nucleophiles at this position, a key strategy in the synthesis of indolizidine alkaloids.[8]
-
Oxidized: Mild oxidation yields the corresponding aldehyde, which can then participate in reactions such as Wittig olefination or reductive amination to build further complexity.
Stability of the Lactam Ring
The N-benzyl lactam is generally stable to a wide range of reaction conditions, including those used to modify the hydroxyl group. However, it can be reduced to the corresponding N-benzylpyrrolidine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or, in some cases, lithium aminoborohydrides. This transformation allows access to a different class of chiral scaffolds.
Applications in Drug Discovery and Development
The pyrrolidinone scaffold is a well-established pharmacophore found in numerous biologically active compounds.[6][7] (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone serves as a crucial intermediate, providing the stereochemical foundation for molecules targeting a range of diseases.
Intermediate for Sphingosine Kinase (SphK) Inhibitors
The parent scaffold, (S)-5-(hydroxymethyl)-2-pyrrolidinone, is a key structural mimic of the sphingosine headgroup.[8] This makes it an ideal starting point for designing potent and selective inhibitors of sphingosine kinases (SphK1 and SphK2). These enzymes are implicated in cancer and inflammatory diseases, making them important therapeutic targets.[8] The pyrrolidine nitrogen and the primary hydroxyl group form critical hydrogen bonds within the enzyme's active site, anchoring the inhibitor effectively.[8]
Caption: From chiral synthon to complex drug candidates.
Analytical and Spectroscopic Profile
Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound. The following data are predicted based on its structure and data from analogous compounds.[9]
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, aromatic protons of the benzyl group. ~4.5 ppm: AB quartet, benzylic CH₂ protons. ~3.8 ppm: Multiplet, C5 proton (CH). ~3.5-3.7 ppm: Diastereotopic protons of the hydroxymethyl group (CH₂OH). ~2.3-2.5 ppm: Multiplet, C4 protons (CH₂). ~1.9-2.1 ppm: Multiplet, C3 protons (CH₂). |
| ¹³C NMR | ~175 ppm: Lactam carbonyl (C=O). ~137 ppm: Quaternary aromatic carbon. ~127-129 ppm: Aromatic CH carbons. ~60-65 ppm: Hydroxymethyl carbon (CH₂OH). ~55-60 ppm: C5 carbon (CH). ~45-50 ppm: Benzylic carbon (NCH₂Ph). ~25-30 ppm: C4 carbon. ~20-25 ppm: C3 carbon. |
| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretch (hydroxyl). ~1680 cm⁻¹ (strong): C=O stretch (lactam). ~3030, 1600, 1495 cm⁻¹: Aromatic C-H and C=C stretches. |
| MS (ESI+) | m/z 206.1: [M+H]⁺. m/z 228.1: [M+Na]⁺. |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone. While specific data for this compound is limited, information from related pyrrolidinones provides a strong basis for safe handling practices.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[12][13]
-
Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[10] Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][12] It may be sensitive to moisture.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][14]
Conclusion
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone stands out as a highly valuable and versatile chiral synthon for the modern synthetic chemist. Its ready availability from the chiral pool, combined with its predictable reactivity and stable stereocenter, makes it an ideal starting point for the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its chemical properties, synthetic access, and reactivity profile, as detailed in this guide, empowers researchers to confidently incorporate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel therapeutics.
References
-
LookChem. (S)-1-BENZYL-5-HYDROXYMETHYL-2-PYRROLIDINONE. [Link]
-
Chemsrc. (S)-1-BENZYL-5-HYDROXYMETHYL-2-PYRROLIDINONE. [Link]
-
PubChem. (S)-5-(Hydroxymethyl)-2-pyrrolidinone. [Link]
-
International Journal of Pure and Applied Mathematics. SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. [Link]
-
Molecules. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]
-
Chemcd. (s)-1-benzyl-5-hydroxymethyl-2-pyrrolidinone. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]
-
Medicinal Chemistry. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubChem. 5-(Hydroxymethyl)pyrrolidin-2-one. [Link]
-
PubMed Central. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubChem. 5-hydroxy-N-methylpyrrolidone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-BENZYL-5-HYDROXYMETHYL-2-PYRROLIDINONE|lookchem [lookchem.com]
- 4. chemcd.com [chemcd.com]
- 5. (S)-1-BENZYL-5-HYDROXYMETHYL-2-PYRROLIDINONE | 125629-91-6 [chemicalbook.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Benzyl-2-pyrrolidinone(5291-77-0) 1H NMR [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. (S)-5-(Hydroxymethyl)-2-pyrrolidinone | C5H9NO2 | CID 643511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. spectrumchemical.com [spectrumchemical.com]
